
Trifluoromethanesulfonic acid
Overview
Description
Trifluoromethanesulfonic acid (CF₃SO₃H, TFMS) is a fluorinated sulfonic acid characterized by its exceptional acidity (pKa = −5.5), surpassing even concentrated sulfuric acid (pKa = −3) . Its molecular structure comprises a trifluoromethyl group bonded to a sulfonic acid moiety, which confers high thermal stability and low nucleophilicity to its conjugate base (triflate anion, CF₃SO₃⁻). This weakly coordinating anion enables TFMS to act as a potent Brønsted acid catalyst in organic synthesis, facilitating reactions such as electrophilic aromatic substitution, carbon-carbon bond formation, and cyclizations .
TFMS is widely utilized in industrial and academic settings, including:
- Organic Synthesis: Generation of cationic intermediates for carbocationic polymerizations and Friedel-Crafts alkylations .
- Electrolytes: Lithium triflate (LiCF₃SO₃) is employed in lithium-ion batteries due to its high ionic conductivity .
- Materials Science: Synthesis of nonstoichiometric protic ionic liquids and boron-rich clusters .
Preparation Methods
Trifluoromethanesulfonic acid can be synthesized through several methods:
Electrochemical Fluorination: This industrial method involves the electrochemical fluorination of methanesulfonic acid, resulting in trifluoromethanesulfonyl fluoride (CF₃SO₂F), which is then hydrolyzed to produce this compound.
Oxidation of Trifluoromethyl Sulfenyl Chloride: Another method involves the oxidation of trifluoromethyl sulfenyl chloride (CF₃SCl) to produce this compound.
Laboratory Synthesis: In the laboratory, this compound can be synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide.
Chemical Reactions Analysis
Trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Protonation Reactions: Due to its strong acidity, this compound is highly effective in protonation reactions.
Esterification: It acts as a catalyst in esterification reactions, converting alcohols into their corresponding esters.
Friedel-Crafts Acylation: This compound is used as a catalyst in Friedel-Crafts acylation reactions, promoting the acylation of aromatic compounds.
Deglycosylation: It serves as a deglycosylation agent for glycoproteins.
Scientific Research Applications
Introduction to Trifluoromethanesulfonic Acid
This compound (TFMSA), also known as triflic acid, is a strong sulfonic acid with the chemical formula CF₃SO₃H. It is recognized for its unique properties, including high acidity and stability, making it a valuable compound in various scientific applications. This article explores the diverse applications of TFMSA, particularly in scientific research, highlighting its role as a catalyst, reagent, and solvent in organic synthesis.
Catalytic Applications
This compound is primarily used as a catalyst in various organic reactions due to its strong acidic nature. Its applications include:
- Esterification Reactions : TFMSA is employed as a catalyst for esterification processes, enhancing reaction rates and yields. It facilitates the conversion of alcohols and acids into esters efficiently .
- Friedel-Crafts Reactions : The acid is utilized in Friedel-Crafts alkylation and acylation reactions, which are crucial for synthesizing aromatic compounds. Its ability to protonate substrates makes it an effective catalyst in these transformations .
- Michael Addition Reactions : TFMSA has been reported as a powerful catalyst for the Michael addition of β-ketoesters under solvent-free conditions, demonstrating its versatility in promoting complex organic transformations .
Solid-Phase Peptide Synthesis (SPPS)
In the field of peptide synthesis, TFMSA plays a critical role:
- Cleavage Agent : It has been evaluated as an alternative cleavage agent in SPPS, specifically for removing peptide chains from solid supports. Studies indicate that TFMSA combined with trifluoroacetic acid (TFA) can effectively cleave peptide-resin linkages, offering a viable substitute for traditional methods involving anhydrous HF .
Resin Type | Temperature (°C) | Cleavage Time (hours) | Peptide Cleavage Efficiency |
---|---|---|---|
BHAR | 0 | <6 | ~15% |
MBHAR | 25 | <2 | Quantitative |
PAMR | 25 | <3 | Quantitative |
Synthesis of Fluorinated Compounds
TFMSA is instrumental in synthesizing various fluorinated compounds:
- Triflation Reactions : It facilitates the formation of triflates from alcohols and amines, which are valuable intermediates in organic synthesis . The triflate group enhances the reactivity of substrates in subsequent reactions.
- Bromo(chloro)trifluoromethylation : Recent studies have demonstrated the use of TFMSA derivatives in promoting bromo(chloro)trifluoromethylation of alkenes and alkynes, expanding its utility in creating complex fluorinated organic molecules .
Environmental Applications
This compound has been explored for its potential environmental applications:
- PFAS Research : Its structural characteristics have made it relevant in studies related to per- and polyfluoroalkyl substances (PFAS), contributing to environmental science research aimed at understanding these compounds' behavior and impact .
Case Study 1: Catalysis in Organic Synthesis
In a study published by Ouyang et al., TFMSA was utilized to promote the bromo(chloro)trifluoromethylation of alkenes and alkynes. The researchers found that using TFMSA significantly increased reaction efficiency compared to traditional methods, highlighting its effectiveness as a catalyst in complex organic transformations .
Case Study 2: Peptide Synthesis Optimization
Research conducted on the use of TFMSA/TFA for peptide cleavage demonstrated that varying resin types and reaction conditions could optimize peptide yield and purity. The study provided insights into how different factors such as temperature and resin type influence cleavage efficiency, showcasing TFMSA's role in advancing peptide synthesis techniques .
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid primarily involves its strong protonating ability. It can generate cationic species from organic molecules, which can then undergo various transformations. The non-nucleophilic nature of its conjugate base, triflate, allows for efficient protonation without interference from nucleophilic side reactions . This property makes it an effective catalyst in many organic reactions, including esterification and Friedel-Crafts acylation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanesulfonic Acid (CH₃SO₃H, MSA)
Key Differences :
- TFMS is ~10,000 times more acidic than MSA, enabling protonation of weakly basic substrates .
- MSA is preferred in sustainable chemistry due to lower toxicity, whereas TFMS poses environmental risks from persistent fluorinated byproducts .
Sulfuric Acid (H₂SO₄)
Key Differences :
- TFMS avoids oxidative side reactions common with H₂SO₄, making it superior for delicate substrates like heteroaromatics .
- Sulfuric acid is cheaper but generates hazardous waste, limiting its use in fine chemical synthesis .
Phosphotungstic Acid (H₃PW₁₂O₄₀)
Key Differences :
- TFMS offers faster reaction rates in homogeneous systems, while phosphotungstic acid is favored for recyclability .
Mechanistic and Environmental Considerations
Reaction Mechanisms
TFMS excels in stabilizing cationic intermediates due to its low nucleophilicity. For example:
Biological Activity
Trifluoromethanesulfonic acid (TFMS), also known as triflic acid, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H. It has garnered attention not only for its industrial applications as a catalyst but also for its potential biological impacts, particularly concerning toxicity and metabolic disturbances in mammals. This article synthesizes current research findings on the biological activity of TFMS, focusing on its effects on liver metabolism and gut microbiota, as well as its environmental implications.
TFMS is characterized by its strong acidic properties, making it one of the strongest known acids. It is primarily used as a catalyst in various organic reactions, including esterification and acylation processes. Its ability to act as a superacid allows it to facilitate reactions that require high electrophilic reactivity, thus broadening its application in synthetic chemistry .
Toxicological Studies
Recent studies have highlighted the toxicological effects of TFMS, particularly in animal models. A significant study conducted on male mice exposed to varying concentrations of TFMS (0, 1, 10, and 100 μg/kg) over 12 weeks revealed several critical findings:
- Lipid Metabolism Disruption : Exposure to TFMS resulted in reduced epididymal fat weight and decreased serum triglyceride levels. Conversely, an increase in serum low-density lipoprotein (LDL) levels was observed at higher exposure concentrations .
- Inflammatory Response : Histopathological examinations indicated inflammatory cell infiltration in the liver at doses of 10 μg/kg and 100 μg/kg. This was associated with elevated mRNA expression levels of pro-inflammatory cytokines such as COX2, TNF-α, and IL-1β .
- Alterations in Gut Microbiota : The study also reported significant changes in gut microbiota diversity and composition following TFMS exposure. The imbalance in gut microbiota was linked to metabolic disruptions, suggesting a potential pathway through which TFMS exerts its toxic effects on liver metabolism .
Summary of Findings
Parameter | Control (0 μg/kg) | 1 μg/kg | 10 μg/kg | 100 μg/kg |
---|---|---|---|---|
Epididymal Fat Weight (g) | Baseline | Decreased | Decreased | Decreased |
Serum Triglycerides (mg/dL) | Baseline | Decreased | Decreased | Decreased |
Serum LDL (mg/dL) | Baseline | Stable | Increased | Increased |
Inflammatory Cytokines | Baseline | Stable | Increased | Increased |
Environmental Implications
TFMS is recognized as a persistent organic pollutant due to its stability and mobility in the environment. Its presence has been detected in various ecosystems, raising concerns about its long-term ecological impacts. The compound's potential to bioaccumulate poses risks not only to wildlife but also to human health through the food chain .
Case Studies
A notable case study involved the assessment of TFMS's effects on aquatic organisms. Research indicated that even low concentrations of TFMS could disrupt microbial communities crucial for nutrient cycling in freshwater ecosystems. This disruption may lead to broader ecological consequences, highlighting the need for stringent environmental regulations regarding perfluorinated compounds like TFMS .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of TfOH that make it a superior catalyst in acid-mediated reactions?
TfOH’s ultra-low pKa (~–12 to –14) enables exceptional protonating power, surpassing sulfuric acid (pKa ~–3) . Its low nucleophilicity minimizes side reactions (e.g., sulfonation), while thermal stability (up to 162°C boiling point) allows use in high-temperature syntheses . The triflate anion (CF₃SO₃⁻) is resistant to oxidation/reduction, ensuring catalytic longevity . Polar solvents like acetonitrile or water are ideal due to TfOH’s high solubility (1.696 g/mL density) .
Q. How does TfOH compare to traditional Brønsted acids in Friedel-Crafts alkylation?
TfOH outperforms H₂SO₄ or HCl in generating stable carbocation intermediates, enabling faster reaction rates and higher yields. For example, in diisobutene alkylation of hydroquinone, TfOH achieved >90% conversion at 0.5 mol% loading, whereas H₂SO₄ required 2 mol% . Use anhydrous conditions (TfOH is hygroscopic) and monitor via TLC or GC-MS to track intermediate stability .
Advanced Research Questions
Q. What methodological strategies optimize TfOH-catalyzed peptide cyclization via S-arylation?
Key variables include:
- Molar ratios : Excess TfOH (1.5–2 eq.) ensures protonation of thiol groups and activates arylating agents.
- Solvent selection : Dichloromethane or DMF balances polarity and minimizes side reactions.
- Temperature : 0–25°C prevents epimerization of chiral centers . Validate cyclization efficiency via LC-MS and circular dichroism (CD) spectroscopy .
Q. How can TfOH enhance ionic conductivity in nonstoichiometric protic ionic liquids (PILs)?
TfOH introduces excess protons via H-bond networks, improving charge transport. For example, PILs with TfOH and triethylamine (1:0.8 molar ratio) achieved ionic conductivity >10 mS/cm at 25°C. Characterize using impedance spectroscopy and correlate with ¹H NMR chemical shifts to quantify acid-base interactions .
Q. What experimental design principles apply to TfOH-mediated high-pressure ring-opening polymerization (ROP) of γ-butyrolactone?
- Pressure : >2 kbar accelerates ROP kinetics by compressing transition states.
- Catalyst loading : 0.1–0.5 mol% TfOH minimizes chain-transfer reactions.
- Monitoring : Use in-situ FTIR to track lactone conversion and GPC for molecular weight distribution .
Q. Data Contradictions and Resolution
Q. Conflicting reports exist on TfOH’s role in alkylation vs. isomerization. How to reconcile this?
TfOH’s dual functionality depends on substrate electronics. Electron-rich aromatics favor alkylation (e.g., toluene), while sterically hindered substrates (e.g., 2-methylnaphthalene) undergo isomerization. Use computational modeling (DFT) to predict carbocation stability and validate with ¹³C NMR .
Q. Why do some studies report TfOH as ineffective in esterification compared to Nafion?
TfOH’s hygroscopicity reduces activity in moisture-sensitive esterifications. Pre-dry TfOH via azeotropic distillation with toluene and employ molecular sieves. Compare kinetics via Arrhenius plots under controlled humidity .
Q. Analytical Techniques for TfOH Studies
Q. Which spectroscopic methods are optimal for probing TfOH’s catalytic mechanisms?
- ³¹P NMR : Quantifies acid-base interactions (e.g., with triethylphosphine oxide) .
- ESI-MS : Identifies transient cationic intermediates in Friedel-Crafts reactions .
- IR spectroscopy : Monitors protonation of carbonyl groups (e.g., 1650–1750 cm⁻¹ shifts) .
Q. Safety and Handling
Q. What precautions are critical when handling TfOH in high-pressure reactions?
Properties
IUPAC Name |
trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCEJHCFYSIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3SO3H, CHF3O3S | |
Record name | Trifluoromethanesulfonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |
Record name | Trifluoromethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID2044397 | |
Record name | Trifluoromethanesulfonic acid | |
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Molecular Weight |
150.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] | |
Record name | Trifluoromethanesulfonic acid | |
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CAS No. |
1493-13-6 | |
Record name | Trifluoromethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoromethanesulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
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Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |
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Record name | Trifluoromethanesulfonic acid | |
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Record name | Trifluoromethanesulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.625 | |
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Record name | TRIFLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2SY203E8 | |
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Retrosynthesis Analysis
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